molecular formula C8H7BrClF B1272696 6-Chloro-2-fluoro-3-methylbenzyl bromide CAS No. 261762-88-3

6-Chloro-2-fluoro-3-methylbenzyl bromide

Cat. No.: B1272696
CAS No.: 261762-88-3
M. Wt: 237.49 g/mol
InChI Key: QWQVTYYKMSFGGP-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzyl bromide: is an organic compound with the molecular formula C8H7BrClF and a molecular weight of 237.5 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide typically involves the bromination of 6-Chloro-2-fluoro-3-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Scientific Research Applications

Chemistry:

6-Chloro-2-fluoro-3-methylbenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology:

In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It can be used to introduce specific functional groups into biomolecules, enabling the study of their structure and function .

Medicine:

The compound is used in medicinal chemistry for the synthesis of potential drug candidates. Its derivatives may exhibit biological activity and can be used in the development of new therapeutic agents .

Industry:

In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a building block for the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzyl bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds .

Molecular Targets and Pathways:

The molecular targets of this compound include nucleophilic sites in biomolecules such as amino groups in proteins or nucleic acids. The compound can modify these biomolecules by forming covalent bonds, thereby altering their structure and function .

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-3-methylbenzyl bromide
  • 2-Chloro-5-methyl-6-fluorobenzyl bromide
  • 3-Methylbenzyl bromide
  • 2-Methylbenzyl bromide

Comparison:

6-Chloro-2-fluoro-3-methylbenzyl bromide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties to the compound, such as increased reactivity and selectivity in chemical reactions. Compared to similar compounds, this compound may exhibit different reactivity patterns and can be used to achieve specific synthetic transformations .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVTYYKMSFGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378635
Record name 6-Chloro-2-fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-88-3
Record name 2-(Bromomethyl)-1-chloro-3-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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